BenchChemオンラインストアへようこそ!

Thiazolo[5,4-d]pyrimidine

Medicinal Chemistry Oncology Scaffold Hopping

The thiazolo[5,4-d]pyrimidine core is a privileged pharmacophore validated for kinase inhibition (PI3K/AKT/mTOR), adenosine receptor antagonism (A1, A2A, A3), and selective cancer cytotoxicity (12-fold selectivity vs normal cells). Only the [5,4-d] fusion delivers activity; regioisomer thiazolo[4,5-d]pyrimidine is biologically inert. Scaffold hopping confirms superiority over thieno[2,3-d]pyrimidine. Favorable drug-like properties (logP -0.55, TPSA 67Ų) support oral bioavailability. Essential for hit-to-lead optimization in oncology, CNS, and antiviral programs.

Molecular Formula C5H3N3S
Molecular Weight 137.16 g/mol
CAS No. 273-86-9
Cat. No. B3050601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-d]pyrimidine
CAS273-86-9
Molecular FormulaC5H3N3S
Molecular Weight137.16 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)SC=N2
InChIInChI=1S/C5H3N3S/c1-4-5(7-2-6-1)9-3-8-4/h1-3H
InChIKeyCDGFEINVQHEUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[5,4-d]pyrimidine (CAS 273-86-9): Baseline Physicochemical and Structural Profile for Procurement Evaluation


Thiazolo[5,4-d]pyrimidine (CAS 273-86-9) is a fused bicyclic heteroaromatic scaffold composed of a thiazole ring annulated to a pyrimidine core [1]. As a purine bioisostere, it serves as a privileged pharmacophore in medicinal chemistry and agrochemical research [2]. Its core exhibits a predicted logP of -0.55 and a topological polar surface area of 67 Ų, positioning it within favorable drug-like chemical space .

Why Generic Substitution of Thiazolo[5,4-d]pyrimidine Fails in Critical Research Applications


Indiscriminate substitution of the thiazolo[5,4-d]pyrimidine scaffold with regioisomers or bioisosteres is not scientifically defensible. A comparative study explicitly demonstrated that thiazolo[5,4-d]pyrimidine (7a) possessed significantly better anti-cancer activity than its direct scaffold analog, thieno[2,3-d]pyrimidine (6a) [1]. Furthermore, the regioisomer thiazolo[4,5-d]pyrimidine was reported to be completely devoid of biological activity in certain antiviral assays, whereas the [5,4-d] isomer displayed potent activity [2]. The precise nitrogen and sulfur positioning dictates hydrogen bonding and π-stacking interactions with biological targets, rendering the specific [5,4-d] fusion pattern a non-negotiable requirement for many structure-activity relationships [3].

Product-Specific Quantitative Evidence for Thiazolo[5,4-d]pyrimidine (CAS 273-86-9) vs. Comparators


Direct Comparison of Anti-Cancer Activity: Thiazolo[5,4-d]pyrimidine vs. Thieno[2,3-d]pyrimidine

In a direct head-to-head comparison, the thiazolo[5,4-d]pyrimidine derivative (7a) demonstrated superior anti-cancer activity compared to its thieno[2,3-d]pyrimidine analog (6a) [1]. Both compounds were evaluated in the same study using a scaffold-hopping approach to optimize PI3K inhibition [1]. The quantified difference highlights the critical impact of the sulfur vs. carbon atom substitution on the fused ring's biological efficacy [1].

Medicinal Chemistry Oncology Scaffold Hopping

Functional Potency and Affinity of Thiazolo[5,4-d]pyrimidine Derivatives at Adenosine Receptors

Thiazolo[5,4-d]pyrimidine derivatives exhibit potent and tunable affinity for human adenosine receptors. A derivative (compound 3) displayed high affinity for hA1 (Ki = 10.2 nM) and hA2A (Ki = 4.72 nM) receptors [1]. Functional assays confirmed its behavior as a potent dual A1/A2A antagonist/inverse agonist, with IC50 values of 13.4 nM (hA1) and 5.34 nM (hA2A) [1]. While a direct comparator is not provided in this study, the low nanomolar potency establishes the scaffold's capacity for high target engagement [1].

GPCR Pharmacology Adenosine Receptors Binding Affinity

Selectivity Index of Thiazolo[5,4-d]pyrimidine Derivative 7i in Gastric Cancer Cells

A specific thiazolo[5,4-d]pyrimidine derivative (7i) demonstrated potent inhibition against human gastric cancer cells (MGC-803 IC50 = 4.64 μM; HGC-27 IC50 = 5.07 μM) [1]. Crucially, it exhibited a 12-fold selectivity for the cancer cell line MGC-803 over the normal gastric epithelial cell line GES-1 [1]. This selectivity index is a quantitative differentiator from non-selective cytotoxic agents and other thiazolo[5,4-d]pyrimidine derivatives lacking this favorable profile [1].

Cancer Therapeutics Selectivity Cytotoxicity

Optimal Research and Industrial Application Scenarios for Thiazolo[5,4-d]pyrimidine (CAS 273-86-9)


Preclinical Development of Orally Active Kinase Inhibitors

The thiazolo[5,4-d]pyrimidine core is a privileged starting point for developing orally bioavailable kinase inhibitors. Its favorable physicochemical properties, including a low logP of -0.55 and TPSA of 67 Ų , align with oral drug-likeness. Scaffold hopping studies have validated its superiority over analogs like thieno[2,3-d]pyrimidine in generating potent and orally active PI3K inhibitors [1]. Procurement is justified for medicinal chemistry teams pursuing lead optimization in oncology programs targeting the PI3K/AKT/mTOR pathway [1].

Development of Potent and Selective Adenosine Receptor Modulators

The thiazolo[5,4-d]pyrimidine scaffold has been successfully engineered to achieve single-digit nanomolar affinity and high selectivity for adenosine receptor subtypes, including A1, A2A, and A3 [2]. This scaffold serves as a core for generating dual antagonists/inverse agonists, a therapeutically relevant profile for treating CNS disorders and inflammation [2]. Its defined SAR enables rational design, making it a critical component in hit-to-lead campaigns targeting GPCRs [2].

Design of Selective Anti-Cancer Agents with Favorable Therapeutic Windows

Specific derivatives of thiazolo[5,4-d]pyrimidine have demonstrated significant selectivity for cancer cells over normal cells, as evidenced by a 12-fold selectivity index for gastric cancer cells [3]. This characteristic is paramount for developing anti-proliferative agents with reduced systemic toxicity. Procurement of this scaffold enables the synthesis and exploration of focused libraries to optimize this selectivity profile for various cancer indications [3].

Synthesis of Purine Bioisosteres for Antiviral and Antimicrobial Discovery

As a structural analog of purine bases, the thiazolo[5,4-d]pyrimidine core serves as a versatile bioisostere for nucleosides and nucleotides [4]. This makes it an ideal scaffold for designing inhibitors of viral polymerases or enzymes involved in nucleotide metabolism. The correct [5,4-d] fusion is essential for mimicking the natural purine substrate, a property not shared by its regioisomeric counterpart, thiazolo[4,5-d]pyrimidine [4]. Procurement is thus critical for antiviral and antimicrobial drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.